Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: A Technical Guide
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (EOTC) is a bicyclic keto-ester that serves as a valuable intermediate in organic synthesis. Its tetralone core is a key structural motif in numerous biologically active compounds. This technical guide provides a comprehensive overview of EOTC, including its chemical and physical properties, a detailed plausible synthesis protocol, and an exploration of its potential applications in drug discovery, with a focus on its role as a scaffold for monoamine oxidase B (MAO-B) inhibitors.
Chemical and Physical Properties
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, also known as 2-ethoxycarbonyl-1-tetralone, is a derivative of tetralone.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄O₃ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| IUPAC Name | ethyl 1-oxo-3,4-dihydronaphthalene-2-carboxylate | [1] |
| CAS Number | 6742-26-3 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 34-36 °C | |
| Boiling Point | 155-157 °C at 2 mmHg | |
| Solubility | Soluble in most organic solvents | [2] |
Synthesis
A plausible and efficient laboratory-scale synthesis of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can be achieved through a three-step process involving a Stobbe condensation, followed by catalytic hydrogenation, intramolecular Friedel-Crafts acylation (cyclization), and finally, Fischer esterification.
Experimental Protocols
Step 1: Stobbe Condensation of Benzaldehyde and Diethyl Succinate
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Materials: Benzaldehyde (1.0 eq), Diethyl succinate (1.2 eq), Potassium tert-butoxide (1.1 eq), tert-butanol (solvent).
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Procedure: A solution of potassium tert-butoxide in tert-butanol is prepared in a round-bottom flask under an inert atmosphere (nitrogen or argon). A mixture of benzaldehyde and diethyl succinate is added dropwise to the stirred solution at room temperature. The reaction mixture is then heated to reflux for 2-4 hours. After cooling, the mixture is acidified with dilute hydrochloric acid, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Stobbe condensation product.
Step 2: Catalytic Hydrogenation and Cyclization to 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Materials: Crude Stobbe condensation product from Step 1, 10% Palladium on carbon (Pd/C) catalyst (5 mol%), Hydrogen gas, Polyphosphoric acid (PPA).
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Procedure: The crude product from the Stobbe condensation is dissolved in a suitable solvent such as ethanol or ethyl acetate. The Pd/C catalyst is added, and the mixture is subjected to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the uptake of hydrogen ceases. The catalyst is then removed by filtration through Celite, and the solvent is evaporated. The resulting diacid is added to polyphosphoric acid and heated at 100-120 °C for 1-2 hours to effect intramolecular Friedel-Crafts acylation. The reaction mixture is then cooled and poured onto crushed ice. The precipitated solid, 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is collected by filtration, washed with water, and dried.
Step 3: Fischer Esterification to Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Materials: 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid from Step 2, Absolute ethanol (large excess, as solvent), Concentrated sulfuric acid (catalytic amount).
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Procedure: The carboxylic acid is suspended in absolute ethanol in a round-bottom flask. A catalytic amount of concentrated sulfuric acid is carefully added.[3] The mixture is heated to reflux for 4-6 hours.[4] After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ethyl ester. The product can be purified by column chromatography on silica gel or by vacuum distillation.
Synthesis Workflow
Spectroscopic Characterization (Representative Data)
Representative ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.00 | d | 1H | Ar-H |
| 7.50-7.20 | m | 3H | Ar-H |
| 4.20 | q | 2H | -OCH₂CH₃ |
| 3.60 | t | 1H | -CH(COOEt)- |
| 3.00-2.80 | m | 2H | -CH₂-Ar |
| 2.50-2.20 | m | 2H | -CH₂-CH- |
| 1.25 | t | 3H | -OCH₂CH₃ |
Representative ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 195.0 | C=O (ketone) |
| 169.0 | C=O (ester) |
| 144.0 | Ar-C (quaternary) |
| 134.0 | Ar-CH |
| 129.0 | Ar-CH |
| 128.0 | Ar-C (quaternary) |
| 127.0 | Ar-CH |
| 126.5 | Ar-CH |
| 61.5 | -OCH₂CH₃ |
| 55.0 | -CH(COOEt)- |
| 29.0 | -CH₂-Ar |
| 25.0 | -CH₂-CH- |
| 14.0 | -OCH₂CH₃ |
Representative IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1735 | C=O stretch (ester) |
| ~1685 | C=O stretch (ketone) |
| ~1600, 1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
Representative Mass Spectrometry Data
| m/z | Assignment |
| 218 | [M]⁺ |
| 173 | [M - OEt]⁺ |
| 145 | [M - COOEt]⁺ |
Biological Activity and Applications in Drug Discovery
The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. Derivatives of 1-tetralone have shown significant potential as inhibitors of monoamine oxidase B (MAO-B).[5][6]
Monoamine Oxidase B (MAO-B) Inhibition
MAO-B is a mitochondrial enzyme that plays a crucial role in the degradation of amine neurotransmitters, such as dopamine.[7][8] Inhibition of MAO-B increases the levels of dopamine in the brain and is a validated therapeutic strategy for the management of Parkinson's disease.[9] Numerous studies have demonstrated that derivatives of 1-tetralone are potent and selective inhibitors of MAO-B, with some exhibiting IC₅₀ values in the nanomolar range.[5][9] While the specific IC₅₀ value for the parent compound, EOTC, is not widely reported, its structural framework suggests it is a promising starting point for the design of novel MAO-B inhibitors.
Quantitative Data on MAO-B Inhibition by Tetralone Derivatives
| Compound | MAO-B IC₅₀ (µM) | Reference |
| 1-Tetralone Derivative 1h | 0.0011 | [5] |
| 1-Tetralol Derivative 1o | 0.0075 | [5] |
| Substituted 1-Tetralone | 0.036 (MAO-A), 0.0011 (MAO-B) | [5] |
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 0.0045 | [9] |
| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 0.024 (MAO-A) | [9] |
Mechanism of MAO-B Inhibition
The catalytic cycle of MAO-B involves the oxidative deamination of a monoamine substrate, with the concomitant reduction of a flavin adenine dinucleotide (FAD) cofactor.[10] The reduced FAD is then reoxidized by molecular oxygen, producing hydrogen peroxide as a byproduct.[11] Inhibitors of MAO-B, such as those based on the tetralone scaffold, typically bind to the active site of the enzyme, preventing the substrate from accessing it.
EOTC as a Scaffold in Drug Discovery
The presence of both a ketone and an ester functional group makes EOTC a versatile scaffold for chemical modification. These functional groups can be readily transformed into a wide range of other functionalities, allowing for the synthesis of diverse libraries of compounds for screening against various biological targets. The rigid bicyclic core of the tetralone provides a well-defined three-dimensional structure that can be optimized for potent and selective binding to target proteins.
Conclusion
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a synthetically accessible and versatile chemical entity. Its structural relationship to known potent MAO-B inhibitors highlights its potential as a key building block in the development of novel therapeutics for neurodegenerative disorders. The detailed synthetic protocol and compiled data in this guide provide a valuable resource for researchers in organic synthesis and medicinal chemistry who are interested in exploring the potential of this and related tetralone derivatives. Further investigation into the specific biological activities of EOTC and its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | C13H14O3 | CID 251472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uakron.edu [uakron.edu]
- 5. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 7. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]
- 8. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 9. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
